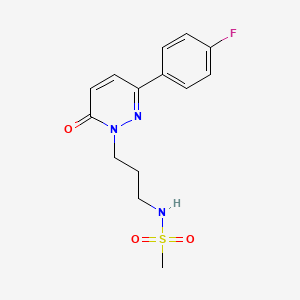

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S/c1-22(20,21)16-9-2-10-18-14(19)8-7-13(17-18)11-3-5-12(15)6-4-11/h3-8,16H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYMOSXCSCZBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridazine ring followed by the introduction of the fluorophenyl group and the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and fluorophenyl-substituted molecules. Examples include:

- N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propylamine

- N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide

Uniqueness

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the methanesulfonamide moiety contributes to its solubility and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN3O3, with a molecular weight of 397.43 g/mol. The structure features a pyridazinone core , a fluorophenyl group , and a methanesulfonamide moiety , which may contribute to its biological interactions.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which are crucial in cancer progression and cellular regulation .

- Pathway Interference : The compound may interfere with key cellular pathways, altering processes such as apoptosis and cell cycle regulation.

- Target Interaction : Its unique structural features suggest potential interactions with specific biological targets, enhancing its pharmacological profile.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, compounds containing the pyridazinone scaffold demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |

| TMI-1 | A549 | 0.85 | Anticancer properties through cell cycle arrest |

| SCH66336 | MDA-MB-231 | 0.75 | Farnesyl transferase inhibition |

These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarity to these active compounds.

Case Studies

- HDAC Inhibition : A study focused on a derivative of the compound indicated selective inhibition of HDAC3 with an IC50 value of 95.48 nM, leading to significant tumor growth inhibition in xenograft models . This suggests that this compound could be explored for similar HDAC inhibitory effects.

- Cell Cycle Analysis : Research on related pyridazinone compounds revealed that they induced G2/M phase arrest in cancer cells, promoting apoptosis and inhibiting proliferation . Such mechanisms may be applicable to this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)methanesulfonamide?

- Methodology : Synthesis typically involves multi-step reactions starting with pyridazinone ring formation, followed by functionalization of the propyl linker and sulfonamide coupling. Key steps include:

- Condensation reactions to form the pyridazinone core (e.g., using hydrazine derivatives and diketones) .

- Nucleophilic substitution for propyl chain attachment, optimized with polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) .

- Sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .

- Optimization : Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., DCM/MeOH gradients) and catalyst loadings (e.g., Pd for cross-coupling) to improve yield (>75%) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm proton environments (e.g., pyridazinone C=O at δ 160–165 ppm, sulfonamide S=O at δ 3.0–3.5 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ ~420–450 m/z range) .

- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. What preliminary assays are critical for evaluating its biological activity?

- In vitro Screening :

- Enzyme Inhibition : Test PDE4 inhibition via cAMP accumulation assays (IC50 values) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish safety thresholds (e.g., IC50 > 50 µM) .

- Binding Affinity : Radioligand displacement assays (e.g., [³H]-rolipram for PDE4) to quantify target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact target selectivity and potency?

- SAR Insights :

- Fluorophenyl Group : Enhances lipophilicity and π-π stacking with PDE4's hydrophobic pocket, improving IC50 by ~30% compared to non-halogenated analogs .

- Propyl Linker Length : Shorter chains (e.g., ethyl) reduce bioavailability due to steric hindrance, while longer chains (butyl) decrease solubility .

- Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling for aryl group diversification . Validate using molecular docking (e.g., AutoDock Vina) and MD simulations .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

- Key Factors :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes). Fluorinated groups reduce CYP450-mediated degradation .

- BBB Penetration : Use PAMPA-BBB assays; logP values >2.5 correlate with improved CNS bioavailability for anticonvulsant applications .

- Contradiction Analysis : If in vivo efficacy lags despite high in vitro activity, investigate plasma protein binding (equilibrium dialysis) or metabolite profiling (LC-MS/MS) .

Q. What strategies are effective for elucidating off-target effects or multi-target mechanisms?

- Proteomic Profiling :

- Kinase Panel Screens : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Transcriptomics : RNA-seq of treated cells (e.g., THP-1 macrophages) to detect pathway modulation (e.g., NF-κB, TNF-α) .

- Computational Tools : Use SEA (Similarity Ensemble Approach) to predict off-target interactions based on structural motifs .

Methodological Challenges and Solutions

Q. What are the best practices for stabilizing this compound in long-term storage?

- Stability Data :

- Temperature : Store at -20°C in amber vials to prevent photodegradation. Room temperature storage reduces purity by ~15% over 6 months .

- Solubility : Lyophilize in PBS (pH 7.4) or DMSO stocks (10 mM) to avoid hydrolysis of the sulfonamide group .

Q. How can researchers optimize formulations for in vivo pharmacokinetic studies?

- Formulation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.